molecular formula C28H29N5O5S2 B11628547 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11628547
M. Wt: 579.7 g/mol
InChI Key: VNQZFDXPWLCCCW-HAHDFKILSA-N
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Description

The compound “3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a thiazolidinone ring, and a pyrido[1,2-a]pyrimidinone core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the benzodioxole and thiazolidinone intermediates. The key steps include:

    Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Synthesis of Thiazolidinone Intermediate: This step involves the reaction of a suitable thiourea derivative with an α-haloketone to form the thiazolidinone ring.

    Coupling Reactions: The benzodioxole and thiazolidinone intermediates are then coupled with a pyrido[1,2-a]pyrimidinone derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.

    Substitution: The pyrido[1,2-a]pyrimidinone core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, thiazolidine derivatives, and substituted pyrido[1,2-a]pyrimidinone compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions suggests it may have multiple modes of action, making it a versatile candidate for treating different diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the thiazolidinone ring could modulate protein-protein interactions. The pyrido[1,2-a]pyrimidinone core may act as a scaffold for binding to nucleic acids or other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: These compounds share the benzodioxole and thiazolidinone moieties but differ in the substituents on the pyrido[1,2-a]pyrimidinone core.

    Pyrido[1,2-a]pyrimidinone derivatives: These compounds have similar core structures but lack the benzodioxole and thiazolidinone moieties.

Uniqueness

The uniqueness of the compound lies in its combination of the benzodioxole, thiazolidinone, and pyrido[1,2-a]pyrimidinone moieties This combination provides a unique set of chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C28H29N5O5S2

Molecular Weight

579.7 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N5O5S2/c1-18-4-2-9-32-25(18)30-24(29-7-3-8-31-10-12-36-13-11-31)20(26(32)34)15-23-27(35)33(28(39)40-23)16-19-5-6-21-22(14-19)38-17-37-21/h2,4-6,9,14-15,29H,3,7-8,10-13,16-17H2,1H3/b23-15-

InChI Key

VNQZFDXPWLCCCW-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCN6CCOCC6

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCCN6CCOCC6

Origin of Product

United States

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